2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid

Medicinal Chemistry Drug Design Lipophilicity

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid (CAS 1555833-30-1) is a fluorinated heterocyclic carboxylic acid consisting of a 2-methoxypyridine core substituted at the 4‑position with an α‑fluoroacetic acid side chain. The molecule has a molecular formula of C₈H₈FNO₃ and a molecular weight of 185.15 g·mol⁻¹.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Cat. No. B13075441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C(C(=O)O)F
InChIInChI=1S/C8H8FNO3/c1-13-6-4-5(2-3-10-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)
InChIKeyBUAQPYAKBGEBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid – Chemical Identity & Procurement Baseline


2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid (CAS 1555833-30-1) is a fluorinated heterocyclic carboxylic acid consisting of a 2-methoxypyridine core substituted at the 4‑position with an α‑fluoroacetic acid side chain. The molecule has a molecular formula of C₈H₈FNO₃ and a molecular weight of 185.15 g·mol⁻¹ [1]. It is classified as an arylacetic acid derivative and is primarily supplied as a research intermediate with a typical purity of ≥95% . The combination of the electron‑donating 2‑methoxy group and the electron‑withdrawing α‑fluorine substituent creates a distinctive electronic environment that differentiates it from non‑fluorinated or regioisomeric analogs.

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid – Why Generic Substitution Fails in This Scaffold Class


In‑class compounds differing in fluorination pattern or heterocyclic substitution cannot be interchanged without altering key physicochemical and pharmacological properties. The α‑fluorine atom in the target compound increases lipophilicity (ΔXLogP3 ≈ +0.5 relative to the non‑fluorinated analog) and simultaneously lowers the predicted pKₐ of the carboxylic acid, enhancing ionization at physiological pH [1]. These changes directly impact membrane permeability, metabolic stability, and binding affinity. For example, the non‑fluorinated analog 2‑(2‑methoxypyridin‑4‑yl)acetic acid (CAS 464152‑38‑3) exhibits a lower XLogP3 (0.6 vs. 1.1) and higher predicted pKₐ, resulting in reduced passive permeability and altered target engagement [2][3]. The evidence below quantifies these differential dimensions.

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid – Quantitative Differentiation Evidence Guide


Enhanced Lipophilicity vs. Non-Fluorinated Analog: XLogP3 Comparison

The α‑fluorine substitution increases the computed XLogP3 by 0.5 log units compared to the non‑fluorinated parent, 2‑(2‑methoxypyridin‑4‑yl)acetic acid. This shift translates to an approximately 3‑fold higher theoretical octanol‑water partition coefficient, which directly correlates with improved passive membrane permeability. [1]

Medicinal Chemistry Drug Design Lipophilicity

Reduced Topological Polar Surface Area (TPSA) vs. Regioisomeric Fluorinated Analog

The TPSA of the target compound is 59.4 Ų, which is 9.2 Ų higher than that of the regioisomer 2‑(2‑fluoropyridin‑4‑yl)acetic acid (TPSA = 50.2 Ų). The larger TPSA arises from the additional oxygen atom of the 2‑methoxy group and predicts lower blood‑brain barrier permeability but higher aqueous solubility, guiding selection for peripheral vs. CNS targets. [1][2]

Pharmacokinetics Blood-Brain Barrier Drug-Likeness

Molecular Weight and Heavy Atom Count vs. Non-Fluorinated Parent

The target compound has a molecular weight of 185.15 g·mol⁻¹ and 13 heavy atoms, compared to 167.16 g·mol⁻¹ and 12 heavy atoms for the non‑fluorinated analog 2‑(2‑methoxypyridin‑4‑yl)acetic acid. The increase of 17.99 g·mol⁻¹ and one additional heavy atom is precisely accounted for by the replacement of a hydrogen atom with a fluorine atom on the α‑carbon. This minimal molecular weight penalty for significant electronic modulation is a key advantage in fragment‑based drug discovery where ligand efficiency is paramount. [1][2]

Medicinal Chemistry Lead Optimization Fragment-Based Design

Purity Specification vs. Typical Research Chemical Baselines

The target compound is offered at ≥95% purity by suppliers such as AKSci and Leyan, which meets or exceeds the typical purity specification of 95% for similar fluorinated pyridylacetic acid building blocks. This contrasts with the closely related 2,2‑difluoro‑2‑(5‑fluoro‑2‑methoxypyridin‑4‑yl)acetic acid (CAS 1872916‑62‑5), which is often supplied at unknown purity. Higher and more consistent purity ensures reproducible reaction outcomes in multi‑step syntheses and reduces purification burden in downstream applications.

Chemical Procurement Reproducibility Quality Control

Enhanced Hydrogen Bond Acceptor Count for Improved Target Binding

The target compound has 5 hydrogen bond acceptor atoms, compared to 4 for 2‑fluoro‑2‑(pyridin‑4‑yl)acetic acid and 4 for 2‑(2‑methoxypyridin‑4‑yl)acetic acid. The additional acceptor originates from the methoxy oxygen, which can participate in target‑specific hydrogen bonds in enzyme active sites. This dual hydrogen bond donor/acceptor profile is distinct from mono‑functionalized analogs that lack either the fluorine or the methoxy group. [1][2]

Medicinal Chemistry Molecular Recognition Enzyme Inhibition

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid – Best Research & Industrial Application Scenarios


Lipophilic Fragment for Kinase Inhibitor Optimization

The 0.5 log unit higher XLogP3 compared to the non‑fluorinated analog [1] makes the target compound a preferred choice when designing kinase inhibitor fragments that require improved passive cellular permeability without a large molecular weight increase. The α‑fluoroacetic acid moiety serves as a carboxylic acid bioisostere with enhanced metabolic stability, which is directly relevant to programs targeting intracellular kinases such as VEGFR‑2 or c‑Met [2]. Procurement of the fluorinated analog, rather than the non‑fluorinated parent, is justified for lead optimization campaigns aiming to balance lipophilicity and ligand efficiency.

Peripheral Restriction via TPSA Tuning

With a TPSA of 59.4 Ų, this compound is more likely to be peripherally restricted than its regioisomeric analog 2‑(2‑fluoropyridin‑4‑yl)acetic acid (TPSA = 50.2 Ų) [3]. This differentiation is critical for programs targeting peripheral receptors (e.g., peripheral serotonin receptors, gut‑localized enzymes) where minimizing CNS exposure is a therapeutic goal. The target compound should be selected over the lower‑TPSA regioisomer in early SAR studies for peripheral‑restricted drug candidates.

Dual Hydrogen Bond Acceptor Building Block for Multi-Target SAR

The target compound's 5 hydrogen bond acceptor atoms [4] provide a unique interaction profile compared to analogs with only 4 acceptors. This additional acceptor (methoxy oxygen) can form extra hydrogen bonds with catalytic residues in enzyme active sites, making it a valuable building block for designing inhibitors of targets such as phosphodiesterases or metalloproteases, where dual hydrogen bond acceptors are essential for zinc binding or substrate mimicry. Researchers building focused libraries for these target classes should prioritize this scaffold.

High-Purity Fragment for Reproducible Fragment-Based Drug Discovery (FBDD)

The guaranteed ≥95% purity is essential for FBDD, where even small impurities (e.g., residual metals, organic solvent traces) can cause false positives in high‑concentration fragment screens (typically 1–10 mM). This compound's well‑defined purity profile allows it to be directly dissolved and dispensed into screening plates with minimal risk of assay interference, a critical advantage over less‑characterized analogs that may require additional purification before use. Procurement of this compound from reputable vendors ensures batch‑to‑batch consistency and reduces screening artifact rates.

Quote Request

Request a Quote for 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.